
Aromadendrin
Overview
Description
Dihydrokaempferol, also known as aromadendrin, is a natural flavanonol found in various fruits, vegetables, and plants. It is a hydrophilic compound that is absorbed through passive diffusion and facilitated dispersion across cell membranes. Dihydrokaempferol is known for its multiple biological properties, including anticancer, antihyperglycaemic, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrokaempferol can be synthesized through various methods. One common synthetic route involves the conversion of phenylalanine to p-coumaryl-CoA via phenylalanine ammonia lyase, cinnamic acid 4-hydroxylase, and 4-coumaric acid ligase. This is followed by the formation of naringenin, which is then converted to dihydrokaempferol using flavanone 3β-hydroxylase and flavonol synthase .
Industrial Production Methods: Industrial production of dihydrokaempferol often involves microbial synthesis. For example, the biosynthesis pathway of dihydrokaempferol has been constructed in Saccharomyces cerevisiae, which can produce the compound de novo from glucose. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dihydrokaempferol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions involving dihydrokaempferol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions include various derivatives of dihydrokaempferol, which may possess enhanced biological activities or improved pharmacokinetic properties .
Scientific Research Applications
Anti-Inflammatory Properties
Mechanisms of Action
Aromadendrin exhibits significant anti-inflammatory effects, particularly in models of acute lung injury and cytokine formation. Research indicates that this compound can inhibit lipopolysaccharide (LPS)-induced inflammation by suppressing cytokine production and nuclear factor kappa B (NF-κB) activation. In vitro studies using BEAS-2B lung epithelial cells demonstrated that this compound pretreatment reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a dose-dependent manner .
Case Study: LPS-Induced Acute Lung Injury
In vivo studies involving LPS-induced acute lung injury mice showed that this compound administration significantly decreased immune cell influx and lung edema. Histological analysis revealed reduced cell infiltration in the lungs of treated mice compared to controls. The treatment also resulted in lower expression levels of inducible nitric oxide synthase, cyclooxygenase-2, and CD68, indicating its effectiveness in mitigating pulmonary inflammation .
Neuroprotective Effects
Mechanisms of Action
This compound has been studied for its neuroprotective properties, particularly against methamphetamine-induced cytotoxicity in neuronal cell lines. Mechanistic studies revealed that pre-treatment with this compound preserved the phosphorylation of key signaling pathways (PI3K/Akt/mTOR), which are crucial for cell survival and function .
Case Study: Methamphetamine-Induced Neurotoxicity
In experiments with SH-SY5Y neuronal cells exposed to methamphetamine, this compound pre-treatment was shown to significantly reduce cell death and apoptosis. The compound downregulated Annexin V-positive cells, indicating its potential to protect neuronal cells from drug-induced damage .
Antioxidant Activity
This compound has been identified as a potent antioxidant agent. Studies have demonstrated its ability to scavenge free radicals and inhibit oxidative stress markers in various biological systems. The antioxidant capacity has been assessed through multiple assays, including the ABTS radical cation scavenging assay and the ferric reducing antioxidant power assay .
Potential Anticancer Applications
Research has indicated that this compound may possess anticancer properties through its ability to induce apoptosis in cancer cells. For instance, it has been shown to stimulate insulin-mediated glucose uptake in liver carcinoma cells, suggesting a role in metabolic regulation that could be beneficial for cancer therapy .
Summary of Applications
The following table summarizes the key applications of this compound based on current research findings:
Mechanism of Action
Dihydrokaempferol exerts its effects through various molecular targets and pathways. It is known to modulate oxidative stress, inflammation, and apoptosis. For example, dihydrokaempferol has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- Kaempferol
- Quercetin
- Myricetin
Comparison: Dihydrokaempferol is unique among flavonoids due to its specific biological activities and absorption properties. Unlike kaempferol and quercetin, dihydrokaempferol is more hydrophilic, which enhances its absorption through passive diffusion. Additionally, dihydrokaempferol has been shown to possess unique neuroprotective effects that are not as prominent in other similar compounds .
Biological Activity
Aromadendrin, a flavanonol derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the compound's effects on amyloid fibrillization, antioxidant properties, and potential therapeutic applications in human disorders.
Chemical Structure and Properties
This compound is characterized by its hydroxyphenyl and chromane rings, which are believed to facilitate its interaction with amyloid proteins, enhancing their aggregation into less toxic forms. This structural feature is pivotal in understanding its biological activity.
Amyloid Fibrillization Promotion
Recent studies have highlighted this compound's role as a dual amyloid promoter , particularly in the context of amyloid-beta (Aβ) associated with Alzheimer's disease and human islet amyloid polypeptide (hIAPP) associated with type 2 diabetes (T2D). The compound accelerates the fibrillization of these proteins, which can mitigate their associated cytotoxicity.
Key Findings
- Acceleration of Fibrillization : this compound significantly enhances the fibrillization rates of Aβ42 and hIAPP. In vitro experiments demonstrated an increase in Aβ42 fibrillization by 86–114% and hIAPP by 20–68% when treated with this compound at varying concentrations (25, 50, and 125 μM) .
- Cell Viability Improvement : this compound treatment improved cell viability in SH-SY5Y cells exposed to Aβ and RIN-m5F cells exposed to hIAPP, with increases of 12–15% and 10–49%, respectively .
- Reduction of Apoptosis : The compound reduced apoptosis rates by 45–67% for Aβ-induced toxicity and 10–30% for hIAPP-induced toxicity .
The mechanism by which this compound promotes fibrillization involves the stabilization of β-sheet structures in amyloid proteins. This process sequesters toxic oligomers into less harmful aggregates, thereby reducing membrane disruption and leakage that typically lead to cell death .
Antioxidant Activity
This compound also exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related disorders.
DPPH Scavenging Activity
Research indicates that this compound-4′-methyl ether has a low IC50 value of 60 μg/mL for DPPH radical scavenging, demonstrating its potential as a natural antioxidant .
Therapeutic Potential
Given its dual role as an amyloid promoter and antioxidant, this compound presents promising therapeutic potential for conditions like Alzheimer's disease and type 2 diabetes. Its ability to modulate protein aggregation dynamics while providing cellular protection against oxidative stress positions it as a candidate for further pharmacological development.
Case Studies
- Alzheimer's Disease : In a study involving SH-SY5Y neuroblastoma cells, this compound was shown to enhance cell survival rates in the presence of Aβ aggregates, suggesting a protective role against neurodegeneration .
- Type 2 Diabetes : Research on RIN-m5F cells indicated that this compound mitigated hIAPP-induced cytotoxicity, supporting its potential use in managing diabetic complications linked to amyloid formation .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study the anti-inflammatory mechanisms of Aromadendrin?
Methodological Answer: In vitro models such as LPS-stimulated BEAS-2B lung epithelial cells and RAW264.7 macrophages are widely employed to assess cytokine/chemokine secretion (e.g., IL-1β, IL-6, TNF-α, MCP-1) via ELISA and Western blotting for NF-κB pathway analysis . In vivo, LPS-induced acute lung injury (ALI) mouse models are used to evaluate immune cell influx (neutrophils/macrophages) in bronchoalveolar lavage fluid (BALF) and lung tissue histopathology .
Q. How is this compound quantified in plant extracts or biological samples?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying this compound in plant matrices. Validation includes precision tests (RSD <2%) and recovery assays (98–101%) using reference standards . Nuclear magnetic resonance (NMR) spectroscopy is used for structural confirmation, with characteristic peaks at δ 4.54 (H-3) and δ 6.74 (H-3’,5’) in DMSO-d6 .
Q. What signaling pathways are implicated in this compound’s anti-inflammatory effects?
Methodological Answer: this compound suppresses LPS-induced NF-κB activation by inhibiting IκBα degradation and nuclear translocation of p65, as shown via Western blotting . It also inhibits JNK phosphorylation in RAW264.7 macrophages but does not affect ERK or p38 pathways, requiring pathway-specific inhibitors (e.g., SP600125 for JNK) to validate selectivity .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations for in vitro and in vivo studies to balance efficacy and cytotoxicity?
Methodological Answer: Cytotoxicity must first be assessed using assays like CytoX or MTT. In BEAS-2B cells, concentrations ≤200 µM show no cytotoxicity, with 50–200 µM effectively reducing IL-1β (45.8% inhibition at 200 µM) . In mice, 15–30 mg/kg this compound reduces neutrophil influx by 23.4–59.7%, comparable to dexamethasone (1 mg/kg) . Dose-response curves and pharmacokinetic studies (e.g., bioavailability) are critical for translational relevance.
Q. What experimental strategies address contradictory data on this compound’s dual role in amyloid aggregation?
Methodological Answer: this compound accelerates Aβ42/hIAPP37 fibrillization (ThT fluorescence: 86–114% increase) but reduces cytotoxicity by redirecting oligomers toward less toxic fibrils. Researchers should combine biophysical techniques (AFM for fibril morphology, CD spectroscopy for β-sheet content) with cell viability assays (MTT, LDH) to reconcile these effects . Seeding experiments at different aggregation phases (lag vs. growth) clarify its phase-dependent activity .
Q. How can this compound’s antioxidant properties be dissected from its anti-inflammatory effects in complex models?
Methodological Answer: Use genetic knockout models (e.g., Nrf2−/− mice) or inhibitors of antioxidant pathways (e.g., brusatol for NQO1) to isolate HO-1/NQO1 upregulation from NF-κB/STAT3 inhibition . In ALI mice, this compound increases HO-1 expression by 2.5-fold, which can be quantified via qPCR and immunohistochemistry .
Q. What methodologies validate this compound’s efficacy in heterologous biosynthesis studies?
Methodological Answer: Heterologous expression of flavanone-3-hydroxylase (F3H) in E. coli BL21 requires codon optimization and protein purification (e.g., His-tag affinity chromatography). Enzyme activity assays (e.g., HPLC-based detection of dihydrokaempferol from naringenin) confirm functional F3H . Bioinformatics tools (e.g., SWISS-MODEL for tertiary structure prediction) guide mutagenesis studies to enhance catalytic efficiency .
Q. Methodological Considerations
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of cytokine levels or cell viability. Report p-values (<0.05) and effect sizes .
- Reproducibility : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate findings across ≥2 cell lines or animal cohorts .
- Data Contradictions : Cross-validate results using orthogonal methods (e.g., ELISA + multiplex assays for cytokines; Western blot + immunofluorescence for pathway activation) .
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQINQHPQKXNL-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075411 | |
Record name | Dihydrokaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aromadendrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
638.00 to 639.00 °C. @ 760.00 mm Hg | |
Record name | Aromadendrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-20-6 | |
Record name | Dihydrokaempferol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aromadedrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrokaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 480-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AROMADENDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4640575 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aromadendrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 249 °C | |
Record name | Aromadendrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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